5-bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole
Description
Significance of the Pyrazole (B372694) Scaffold as a Versatile Framework in Chemical Sciences
The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a cornerstone in the field of chemical sciences, particularly in drug discovery and medicinal chemistry. researchgate.netnih.gov This prominence is attributed to its classification as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govnih.gov The structural versatility of the pyrazole ring allows for the synthesis of a wide array of derivatives with diverse pharmacological activities. researchgate.netglobalresearchonline.net
Pyrazole derivatives exhibit a broad spectrum of biological effects, including anti-inflammatory, anticancer, antimicrobial, analgesic, and anticoagulant properties. nih.govglobalresearchonline.net The presence of the pyrazole moiety in several FDA-approved drugs, such as the anti-inflammatory agent Celecoxib, the anticoagulant Apixaban, and the anticancer drug Crizotinib, underscores its therapeutic importance. nih.govglobalresearchonline.net The pyrazole core's unique chemical properties, including its aromaticity and the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, contribute to its successful application in designing novel therapeutic agents. nih.govglobalresearchonline.net This adaptability makes the pyrazole scaffold a focal point for synthetic and medicinal chemists aiming to develop new molecules with enhanced efficacy and selectivity. researchgate.net
Role of Fluorinated Pyrazoles in Enhancing Bioactivity and Molecular Recognition
The introduction of fluorine atoms or fluorine-containing groups, such as the difluoromethyl group, into the pyrazole scaffold has become a widely adopted strategy to enhance the biological activity and refine the physicochemical properties of these compounds. cncb.ac.cnnih.govacs.org The unique properties of fluorine, including its high electronegativity, small atomic size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's behavior in a biological system. researchgate.net
Incorporating fluorine into pyrazole derivatives can lead to several advantageous effects. It can increase the metabolic stability of the compound by blocking sites susceptible to oxidative metabolism, thereby prolonging its duration of action. researchgate.net Furthermore, fluorination can modulate the lipophilicity of a molecule, which is a critical factor in its ability to cross biological membranes and reach its target. researchgate.net The strategic placement of fluorine atoms can also alter the acidity or basicity of nearby functional groups and influence the molecule's conformation, leading to stronger and more specific interactions with biological targets like enzymes and receptors. researchgate.net Consequently, fluorinated pyrazoles have gained significant attention and are actively researched for their potential applications in medicinal chemistry, agrochemistry, and materials science. acs.orgresearchgate.net
Contextualization of 5-bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole within Substituted Pyrazole Derivative Research
The compound this compound is a specific example of a highly substituted pyrazole derivative, incorporating several key functional groups that are of significant interest in contemporary chemical research. Its structure combines the foundational pyrazole core with a bromine atom, a difluoromethyl group, and a methyl group on one of the nitrogen atoms. This combination of substituents places it at the intersection of several active areas of investigation within heterocyclic chemistry.
The study of pyrazoles containing fluorinated alkyl groups, such as difluoromethyl (CHF2) and trifluoromethyl (CF3), is a rapidly growing field. cncb.ac.cnnih.gov The difluoromethyl group, in particular, is considered a bioisostere of hydroxyl or thiol groups and can act as a hydrogen bond donor, which can be crucial for molecular recognition processes. The synthesis of N-difluoromethylpyrazoles has been an area of focus, with methods developed to control the regioselective introduction of the CHF2 group onto the pyrazole nitrogen atoms. researchgate.net Research has demonstrated that the incorporation of such groups can significantly enhance the biological potency of pyrazole derivatives. nih.gov The synthesis and biological evaluation of pyrazoles bearing both bromo and fluoroalkyl substituents are therefore of great interest for the development of new bioactive compounds.
The core structure of this compound is defined by the specific arrangement of its substituents on the pyrazole ring. The methyl group at the N1 position removes the possibility of tautomerism and abolishes the acidic proton typically found on unsubstituted pyrazoles, which influences its hydrogen bonding capabilities. nih.gov The difluoromethyl group at the C4 position and the bromine atom at the C5 position significantly impact the electronic and steric properties of the molecule.
The electron-withdrawing nature of both the difluoromethyl group and the bromine atom influences the electron density distribution within the aromatic pyrazole ring. This electronic modulation affects the reactivity of the ring and the physicochemical properties of the compound, such as its pKa and dipole moment. Analogues of this compound, such as those where the bromine is replaced by other halogens or the difluoromethyl group is substituted with other fluoroalkyl groups, allow for a systematic investigation of structure-activity relationships (SAR). For instance, comparing the properties of this compound with its trifluoromethyl or monofluoromethyl analogues can provide insights into the optimal level of fluorination for a desired biological effect.
Below is a table summarizing the key structural information for the title compound.
| Property | Data |
| Compound Name | This compound |
| Molecular Formula | C5H5BrF2N2 uni.lu |
| Molecular Weight | 211.01 g/mol cymitquimica.com |
| SMILES | CN1C(=C(C=N1)C(F)F)Br uni.lu |
| InChI Key | FXIBKOLGYHVILH-UHFFFAOYSA-N uni.lu |
Structure
3D Structure
Properties
CAS No. |
2248314-05-6 |
|---|---|
Molecular Formula |
C5H5BrF2N2 |
Molecular Weight |
211.01 g/mol |
IUPAC Name |
5-bromo-4-(difluoromethyl)-1-methylpyrazole |
InChI |
InChI=1S/C5H5BrF2N2/c1-10-4(6)3(2-9-10)5(7)8/h2,5H,1H3 |
InChI Key |
FXIBKOLGYHVILH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(F)F)Br |
Purity |
95 |
Origin of Product |
United States |
Iv. Structure Activity Relationship Sar Studies and Computational Chemical Biology of Pyrazole Derivatives
Elucidation of Key Structural Features for Biological Activity
SAR studies on pyrazole (B372694) derivatives have revealed that the nature and position of substituents on the pyrazole ring are critical determinants of their biological activity. researchgate.net The core pyrazole scaffold serves as a versatile framework, and modifications at various positions can fine-tune the compound's pharmacological profile, including its potency and selectivity. researchgate.netnih.gov
Key structural requirements often include specific substitutions at the N1, C3, C4, and C5 positions of the pyrazole ring:
C3 Position: The C3 position is often a site for introducing groups that can engage in key interactions with the biological target. For example, carboxamide moieties at this position have been shown to be important for the activity of certain pyrazole derivatives. nih.gov
C4 Position: Modifications at the C4 position can significantly impact the electronic properties and conformation of the molecule. researchgate.net In the target compound, the electron-withdrawing difluoromethyl group (CF2H) at this position is a key feature. This group can influence the acidity of nearby protons and engage in hydrogen bonding or dipole-dipole interactions, which can be critical for target binding. nih.gov
C5 Position: The substituent at the C5 position often plays a significant role in establishing selectivity and potency. For many pyrazole derivatives, a substituted phenyl ring at this position is a common feature for achieving high affinity. nih.gov For 5-bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole, the bromine atom at C5 is a notable feature. Halogen atoms can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-receptor binding. Furthermore, the size and lipophilicity of the bromine atom can influence how the compound fits into a binding pocket.
Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., Topomer CoMFA)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgresearchgate.net These models help in predicting the activity of novel compounds and provide insights into the structural features that are important for activity. shd-pub.org.rs
For pyrazole derivatives, 2D and 3D-QSAR models have been successfully developed to explore their potential as inhibitors of various enzymes, such as epidermal growth factor receptor (EGFR) kinase. acs.orgresearchgate.net These models often highlight the importance of descriptors related to the molecule's volume, electronic properties, and specific structural fragments. shd-pub.org.rs
A particularly powerful 3D-QSAR method is Comparative Molecular Field Analysis (CoMFA). nih.gov CoMFA generates a 3D grid around an aligned set of molecules and calculates steric and electrostatic fields at each grid point. These field values are then correlated with the biological activity using statistical methods like partial least squares (PLS). nih.govnih.gov The results are often visualized as contour maps, which indicate regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity. nih.gov
For a compound like this compound, a CoMFA study could reveal:
The steric influence of the bromine atom at C5 and the difluoromethyl group at C4.
The electrostatic contributions of the electron-withdrawing difluoromethyl group and the bromine atom.
Such studies provide a rational basis for designing new pyrazole derivatives with improved activity by suggesting specific structural modifications. nih.gov
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netnih.gov It is widely used to understand the binding modes of pyrazole derivatives to their biological targets, such as protein kinases and other enzymes. eurasianjournals.comnih.govtandfonline.com Docking studies can reveal crucial interactions, like hydrogen bonds and hydrophobic interactions, that are responsible for the ligand's affinity. researchgate.netresearchgate.net
For instance, docking studies of pyrazole derivatives have shown that the pyrazole ring can act as a scaffold, positioning its substituents to interact with key amino acid residues in the active site of a protein. nih.govijpsr.com The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the various substituents can form a range of other interactions.
Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. eurasianjournals.comnih.govresearchgate.net MD simulations provide insights into the stability of the predicted binding mode and can reveal conformational changes in both the ligand and the protein upon binding. eurasianjournals.com For pyrazole derivatives, MD simulations can help to confirm the stability of key hydrogen bonds and hydrophobic interactions identified in docking studies. researchgate.netresearchgate.net
In the context of this compound, molecular docking and MD simulations could be used to:
Predict its binding orientation within a specific target's active site.
Analyze the role of the difluoromethyl and bromo substituents in forming specific interactions with the protein.
Assess the stability of the ligand-protein complex over time.
Table 2: Common Interactions of Pyrazole Derivatives Observed in Molecular Docking Studies
| Type of Interaction | Description | Potential Role of this compound Substituents |
|---|---|---|
| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | The fluorine atoms of the difluoromethyl group can act as weak hydrogen bond acceptors. |
| Hydrophobic Interactions | Interactions between nonpolar groups. | The methyl group at N1 and the difluoromethyl group at C4 can participate in hydrophobic interactions. |
| Halogen Bonding | A non-covalent interaction involving a halogen atom. | The bromine atom at C5 can act as a halogen bond donor. |
Application of Bioisosteric Replacement Strategies in Pyrazole Design
Bioisosteric replacement is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic properties. acs.orgnih.gov This strategy has been effectively applied to the design of pyrazole derivatives.
Examples of bioisosteric replacements in pyrazole-based compounds include:
Replacement of the pyrazole ring itself: In some cases, the entire pyrazole ring has been replaced by other five-membered heterocycles like thiazoles, triazoles, or imidazoles to explore different chemical space and improve properties. acs.orgnih.gov
Modification of substituents: More commonly, substituents on the pyrazole ring are replaced. For example, a phenyl group might be replaced by a different heteroaromatic ring, such as thiophene, to alter the compound's properties. researchgate.net The carboxamide moiety at the C3 position has also been replaced with bioisosteres like oxadiazoles. rsc.org
The difluoromethyl group (CF2H) present in this compound can be considered a bioisostere of a hydroxyl or thiol group, as it can act as a hydrogen bond donor. It is also a bioisostere for a methyl group, but with significantly different electronic properties due to the electron-withdrawing fluorine atoms. This modification can lead to improved metabolic stability and binding affinity.
The application of these computational and SAR strategies is instrumental in the ongoing development of novel pyrazole derivatives with tailored therapeutic profiles.
V. Strategic Role of 5 Bromo 4 Difluoromethyl 1 Methyl 1h Pyrazole As a Precursor and Intermediate in Advanced Chemical Synthesis
Building Block for Complex Molecule Synthesis
The primary role of 5-bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole as a building block stems from the presence of the bromine atom at the C5 position of the pyrazole (B372694) ring. This halogen serves as a versatile synthetic "handle," enabling a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. rsc.org These reactions are fundamental in modern organic chemistry for their ability to form new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
By employing this bromo-pyrazole intermediate, synthetic chemists can readily introduce diverse molecular fragments, rapidly building molecular complexity from a common core. This modular approach is highly efficient, allowing for the creation of large libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. rsc.orgresearchgate.net For example, the Suzuki-Miyaura coupling can be used to introduce aryl or heteroaryl groups, while the Sonogashira reaction allows for the incorporation of alkyne functionalities, which can be further elaborated. rsc.orgnih.gov The ability to selectively functionalize the C5 position makes this compound a valuable starting material for synthesizing polysubstituted pyrazoles, which are often challenging to prepare through other methods. rsc.orgwhiterose.ac.uk
Below is a table detailing the types of cross-coupling reactions that strategically utilize the bromo-functionality of this building block.
| Reaction Name | Coupling Partner | Bond Formed | Resulting Structure |
| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., boronic acid) | C-C (sp²-sp²) | Aryl- or Heteroaryl-substituted pyrazole |
| Sonogashira Coupling | Terminal Alkyne | C-C (sp²-sp) | Alkynyl-substituted pyrazole |
| Heck Coupling | Alkene | C-C (sp²-sp²) | Alkenyl-substituted pyrazole |
| Buchwald-Hartwig Amination | Amine | C-N | Amino-substituted pyrazole |
| Stille Coupling | Organostannane Reagent | C-C (sp²-sp²) | Aryl- or Vinyl-substituted pyrazole |
| Ullmann Condensation | Alcohol, Amine, or Thiol | C-O, C-N, or C-S | Ether, Amine, or Thioether-linked pyrazole |
This table illustrates the synthetic versatility of this compound in forming various chemical bonds.
Synthetic Pathways to Advanced Fluoroalkylated Heterocycles
The strategic importance of this compound extends to its role as a key intermediate in the synthesis of advanced fluoroalkylated heterocycles. The difluoromethyl (CHF₂) group is an increasingly important substituent in pharmaceutical and agrochemical design. researchgate.net It is often used as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, capable of acting as a hydrogen bond donor while offering improved metabolic stability and lipophilicity. nih.govresearchgate.net
Synthesizing molecules containing a difluoromethyl group attached to a heterocyclic ring can be complex. researchgate.net Therefore, having a pre-formed, stable intermediate like this compound is highly advantageous. It provides a direct route to incorporate the valuable difluoromethyl-pyrazole scaffold into larger, more intricate molecular architectures without the need for potentially harsh or low-yielding late-stage fluorination reactions. researchgate.net
Synthetic pathways leveraging this intermediate typically involve the functionalization of the C-Br bond to connect the pyrazole core to other cyclic or acyclic systems. For instance, coupling the bromo-pyrazole with another heterocyclic building block (e.g., a pyridine, pyrimidine, or indole (B1671886) boronic acid) via a Suzuki reaction would yield a complex bi-heterocyclic molecule. mdpi.comnih.gov Such structures are of significant interest in drug discovery due to their rigid conformations and potential for multi-point interactions with biological targets. One example from the literature highlights the combination of a difluoromethyl-pyrazole moiety with an indazole system to create potent antifungal agents. nih.gov This underscores the utility of having a readily available, functionalized fluoroalkylated heterocycle as a starting point for creating next-generation bioactive compounds.
The table below presents examples of advanced fluoroalkylated heterocyclic scaffolds that can be accessed using this compound as a key intermediate.
| Intermediate | Reaction Type | Coupled Fragment | Resulting Advanced Scaffold |
| This compound | Suzuki Coupling | Pyridine-4-boronic acid | 4-(Difluoromethyl)-1-methyl-5-(pyridin-4-yl)-1H-pyrazole |
| This compound | Buchwald-Hartwig Amination | Indole | 5-(Indol-1-yl)-4-(difluoromethyl)-1-methyl-1H-pyrazole |
| This compound | Sonogashira Coupling | Ethynyl-pyrimidine | 5-(Pyrimidin-2-ylethynyl)-4-(difluoromethyl)-1-methyl-1H-pyrazole |
| This compound | Stille Coupling | 2-(Tributylstannyl)thiazole | 5-(Thiazol-2-yl)-4-(difluoromethyl)-1-methyl-1H-pyrazole |
This table provides illustrative examples of how the title compound can be used to construct more complex, multi-ring fluoroalkylated systems.
Vi. Research Applications in Agrochemical Sciences
Development of Novel Fungicidal Agents and Their Mechanisms
The pyrazole (B372694) ring is a particularly effective pharmacophore in the design of modern fungicides, most notably within the class of succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.gov Many successful commercial fungicides, including bixafen, fluxapyroxad, penflufen, and sedaxane, incorporate a pyrazole-carboxamide scaffold. nih.govnih.gov The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMMP) moiety, a close structural relative and synthetic precursor to 5-bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole, is a key component in the synthesis of a new generation of SDHI fungicides like pydiflumetofen. researchgate.net These fungicides function by inhibiting complex II in the mitochondrial respiratory chain, thereby blocking the energy supply of fungal pathogens and leading to their death. nih.gov
Research has focused on synthesizing novel derivatives by introducing various functional groups to the pyrazole core to enhance activity and broaden the antifungal spectrum. For instance, the introduction of oxime ester groups to 3-(difluoromethyl)-1-methyl-pyrazole-4-carboxylic acid has yielded compounds with good activity against a range of plant pathogens. researchgate.net The difluoromethyl group at the C-3 position of the pyrazole ring is often critical for high efficacy. nih.gov
Studies involving the synthesis of novel pyrazole derivatives have demonstrated significant activity against a wide array of phytopathogenic fungi. The fungicidal efficacy of these compounds is typically evaluated by measuring their EC50 values (the concentration required to inhibit 50% of fungal growth).
| Compound | Target Fungus | EC50 (μg/mL) | Reference |
|---|---|---|---|
| Pyrazole carboxamide 7ai | Rhizoctonia solani | 0.37 | nih.gov |
| Pyrazole derivative 26 (p-trifluoromethylphenyl moiety) | Valsa mali | 1.787 | nih.govcncb.ac.cn |
| Pyrazole derivative 26 (p-trifluoromethylphenyl moiety) | Thanatephorus cucumeris | 1.638 | nih.govcncb.ac.cn |
| Pyrazole derivative 26 (p-trifluoromethylphenyl moiety) | Botrytis cinerea | 2.432 | nih.govcncb.ac.cn |
| 1-Substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide Y13 | Gibberella zeae | 0.48 |
The mechanism for many of these pyrazole-based fungicides, particularly the SDHIs, involves binding to the succinate dehydrogenase enzyme complex. Molecular docking simulations have shown that interactions, such as hydrogen bonds and π-cation interactions between the pyrazole compound and amino acid residues (e.g., Serine and Arginine) in the enzyme's active site, are crucial for inhibitory activity. researchgate.net
Advancement of Herbicidal Compounds and Target Selectivity
The pyrazole scaffold is also a prominent feature in many commercial herbicides, including pyrazolate, pyrazoxyfen, and pyraflufen-ethyl. nih.govmdpi.com The incorporation of fluorinated groups, such as the difluoromethyl group in this compound, is a common strategy in herbicide design to increase lipophilicity and metabolic stability, which can enhance performance. nih.gov
Research into new pyrazole derivatives for herbicidal applications often targets specific plant enzymes. One of the most important targets is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov HPPD inhibitors disrupt the biosynthesis of plastoquinones and carotenoids, leading to a characteristic bleaching of the plant foliage. mdpi.com A study on pyrazole derivatives containing a benzoyl scaffold found that some compounds exhibited potent inhibitory activity against Arabidopsis thaliana HPPD (AtHPPD), superior to commercial herbicides like topramezone (B166797) and mesotrione (B120641). nih.gov Molecular docking analyses suggest that these compounds can form hydrophobic π-π interactions with key amino acid residues, such as Phe360 and Phe403, within the enzyme's active site. nih.gov
The development of these compounds also emphasizes crop selectivity. For example, certain novel pyrazole derivatives have shown excellent post-emergence herbicidal activity against various weeds while demonstrating high safety for crops like maize, cotton, and wheat. nih.gov
| Compound | Weed Species | Treatment | Activity/Inhibition | Reference |
|---|---|---|---|---|
| Pyrazole derivative Z21 | Echinochloa crusgalli (root) | Pre-emergence | 69.6% inhibition | nih.gov |
| Pyrazole derivative Z21 | Echinochloa crusgalli (stem) | Pre-emergence | 44.3% inhibition | nih.gov |
| Compound 6d | Digitaria sanguinalis | Post-emergence (750 g a.i./ha) | Excellent | mdpi.comnih.gov |
| Compound 6a | Abutilon theophrasti | Post-emergence (150 g a.i./ha) | Moderate (50%) | nih.gov |
| Compound 6c | Abutilon theophrasti | Post-emergence (150 g a.i./ha) | Moderate (50%) | nih.gov |
Exploration in Insecticidal Compound Design
The pyrazole ring is a core component of several successful insecticides, such as fipronil (B1672679) and chlorantraniliprole. researchgate.net This has spurred research into novel pyrazole-based compounds for insect control. A promising target for new insecticides is the insect ryanodine (B192298) receptor (RyR), which is a calcium channel critical for muscle function. rsc.org
In the pursuit of new RyR-targeting insecticides, series of novel pyrazole derivatives have been designed and synthesized. For instance, N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives have shown significant larvicidal activity against the diamondback moth (Plutella xylostella). rsc.org Molecular docking studies suggest that these compounds act as activators of the insect RyR. rsc.org
The versatility of the pyrazole scaffold allows for modifications that can lead to compounds with a broad spectrum of insecticidal and acaricidal activity. Research into pyrazole oxime derivatives containing a 5-trifluoromethylpyridyl moiety, for example, has yielded compounds with excellent activity against the carmine (B74029) spider mite (Tetranychus cinnabarinus) and moderate to good activity against Plutella xylostella and the cowpea aphid (Aphis craccivora). mdpi.com These findings highlight the potential of using building blocks like this compound to create structurally diverse and potent insecticides.
| Compound Series/Name | Target Pest | Activity | Concentration | Reference |
|---|---|---|---|---|
| Diphenyl-1H-pyrazole 5g | Plutella xylostella | 84% larvicidal activity | 0.1 mg/L | rsc.org |
| Pyrazole oxime 8e | Tetranychus cinnabarinus | 100% inhibition | 10 μg/mL | mdpi.com |
| Pyrazole oxime 8l | Tetranychus cinnabarinus | 100% inhibition | 10 μg/mL | mdpi.com |
| Pyrazole oxime 8e | Plutella xylostella | Outstanding | 50 μg/mL | mdpi.com |
| Pyrazole oxime 8l | Plutella xylostella | Outstanding | 50 μg/mL | mdpi.com |
Addressing Agrochemical Resistance through Structural Innovation
The widespread and repeated use of agrochemicals with a single mode of action has led to the evolution of resistance in fungal pathogens, weeds, and insects. nih.govmdpi.com For example, the efficacy of major fungicide classes, including SDHIs, has been compromised by the development of resistance in pathogens like powdery mildew fungi. mdpi.comresearchgate.net
A primary strategy to combat this issue is the continuous discovery and development of novel active ingredients. Structural innovation, starting from versatile chemical scaffolds like this compound, is essential for this effort. By modifying the core structure, chemists can create new molecules that may not be recognized by the resistance mechanisms developed by pests. For instance, the development of resistance to the acaricide Fenpyroximate, a pyrazole-based pesticide, has driven researchers to develop novel analogues by modifying its structure to regain efficacy against resistant mite populations. mdpi.com
The unique properties conferred by the difluoromethyl group and the bromine atom can be leveraged in this context. The difluoromethyl group can act as a bioisostere for other groups, altering the molecule's binding affinity to its target site and its susceptibility to metabolic degradation by the pest. researchgate.net This rational design approach, which involves creating a diverse library of derivatives based on a core structure, is critical for staying ahead of resistance and ensuring the long-term viability of chemical crop protection.
Vii. Research Applications in Medicinal Chemistry and Chemical Biology
Investigations in Anticancer Research
Pyrazole (B372694) derivatives are a well-established class of compounds with significant potential in anticancer research, targeting a variety of mechanisms to inhibit tumor growth. researchgate.netsrrjournals.com Structure-activity relationship (SAR) studies have demonstrated that the pyrazole nucleus can be substituted at various positions to enhance anticancer efficacy. researchgate.net The introduction of halogen atoms, such as bromine, and trifluoromethyl or difluoromethyl groups into the pyrazole structure has been a common strategy in the development of potent anticancer agents. nih.gov
While specific studies on 5-bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole are not detailed in available research, the activity of analogous compounds suggests its potential. For instance, various substituted pyrazoles have demonstrated cytotoxic effects against a range of cancer cell lines, including those of the breast, colon, and lung. The anticancer mechanisms of pyrazole derivatives are diverse and include the inhibition of crucial cellular enzymes and receptors involved in cancer progression. globalresearchonline.net
For example, certain pyrazole-indole hybrids have shown excellent anticancer inhibition against liver cancer cell lines (HepG2), with IC50 values significantly lower than the standard reference drug doxorubicin. nih.gov Other studies on 1,5-diaryl pyrazole derivatives have identified compounds with potent cytotoxic activity against ovarian tumor cell lines in the nanomolar range. nih.gov The substitution pattern on the pyrazole ring is critical; for example, compounds with a 4-bromophenyl group have shown significant growth inhibition in A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines. srrjournals.com
Table 1: Examples of Anticancer Activity in Structurally Related Pyrazole Derivatives
| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Reference |
|---|---|---|---|
| Pyrazole-Indole Hybrids | HepG2 (Liver) | 6.1 ± 1.9 µM | nih.gov |
| 1,5-Diphenylpyrazoles | IGROVI (Ovarian) | 40 nM | nih.gov |
| 4-Bromophenyl Substituted Pyrazoles | A549 (Lung) | 8.0 µM | srrjournals.com |
| 4-Bromophenyl Substituted Pyrazoles | HeLa (Cervical) | 9.8 µM | srrjournals.com |
| 4-Bromophenyl Substituted Pyrazoles | MCF-7 (Breast) | 5.8 µM | srrjournals.com |
Exploration of Anti-inflammatory Properties
The pyrazole scaffold is a cornerstone in the development of anti-inflammatory agents, with the most notable example being the COX-2 selective inhibitor, Celecoxib. nih.gov The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). nih.gov The structural features of this compound, including the halogen and fluorinated methyl group, are consistent with moieties found in other anti-inflammatory pyrazoles. globalresearchonline.net
Research on various pyrazole derivatives has demonstrated significant anti-inflammatory activity in preclinical models. For instance, certain N-phenylpyrazole derivatives have exhibited potent anti-inflammatory effects comparable to standard drugs like diclofenac (B195802) sodium and celecoxib. nih.gov The introduction of a trifluoromethyl group, similar to the difluoromethyl group in the subject compound, is a known feature in some potent anti-inflammatory pyrazoles. globalresearchonline.net While direct experimental data for this compound is not available, the extensive body of research on related compounds supports its potential as a subject for anti-inflammatory investigation. nih.gov
Research on Antimicrobial and Antibacterial Potential
The pyrazole nucleus is a versatile scaffold that has been extensively utilized in the development of novel antimicrobial and antibacterial agents. nih.govnih.gov The presence of halogen substituents, such as bromine, on the pyrazole ring has been shown to enhance antimicrobial activity. nih.gov
Studies on various substituted pyrazoles have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. For example, certain pyrazole-derived hydrazones have shown potent growth inhibition of Acinetobacter baumannii with minimum inhibitory concentration (MIC) values as low as 4 μg/ml. nih.gov In other studies, N-phenyl pyrazole derivatives with halogen substitutions, including bromo-substituted compounds, were found to be highly active against Gram-positive bacteria, with MIC values in the sub-microgram per milliliter range. nih.gov
Additionally, some pyrazole analogues have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a significant public health concern. nih.gov While specific antimicrobial data for this compound is not documented, the known antimicrobial properties of halogenated and substituted pyrazoles suggest that it could be a promising candidate for further investigation in this area. nih.gov
Table 2: Examples of Antibacterial Activity in Structurally Related Pyrazole Derivatives
| Compound Class | Bacterial Strain | Reported Activity (MIC) | Reference |
|---|---|---|---|
| Pyrazole-derived Hydrazones | Acinetobacter baumannii | 4 µg/mL | nih.gov |
| Bromo-substituted N-phenyl Pyrazoles | Gram-positive bacteria | 0.78 µg/mL | nih.gov |
| Thiazolo-pyrazole Derivatives | MRSA | 4 µg/mL | nih.gov |
Studies on Other Therapeutic Targets and Modalities
The versatility of the pyrazole scaffold extends beyond anticancer, anti-inflammatory, and antimicrobial applications. Pyrazole derivatives have been investigated for a wide array of other therapeutic targets. The unique electronic and steric properties imparted by substituents like bromine and a difluoromethyl group can lead to interactions with various biological macromolecules.
For instance, pyrazole derivatives have been explored as inhibitors of various enzymes, including kinases, which are critical targets in many diseases. globalresearchonline.net The ability of the pyrazole ring to act as a bioisosteric replacement for other chemical groups makes it a valuable component in drug design. orientjchem.org Furthermore, fluorinated pyrazoles, a class to which this compound belongs, have gained significant attention in medicinal chemistry for their potential to improve metabolic stability and binding affinity to biological targets. acs.org While specific targets for this compound have not been reported, the broader class of pyrazoles has been studied for its potential in treating a range of conditions by interacting with various receptors and enzymes. smolecule.com
Use as Research Tools in Chemical Biology
In chemical biology, small molecules are essential tools for probing biological processes. Pyrazole derivatives, due to their diverse biological activities and tunable properties, can serve as valuable research tools. smolecule.com Compounds with specific inhibitory activities can be used as chemical probes to study the function of particular enzymes or signaling pathways.
While there is no specific information on the use of this compound as a research tool, its structural features suggest potential applications. For example, a potent and selective inhibitor of a particular kinase could be used to elucidate the role of that kinase in cellular processes. The bromo-substituent also offers a potential site for further chemical modification, such as the attachment of fluorescent tags or affinity labels, which would enhance its utility as a chemical probe. The development of fluorinated pyrazoles has been a significant area of research, indicating the importance of such compounds in various scientific applications, including their potential use as tools in chemical biology. acs.org
Viii. Future Research Trajectories and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Methodologies
The synthesis of highly functionalized pyrazoles, such as 5-bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole, is an area ripe for innovation. While established methods exist, the focus is shifting towards "green" and more sustainable practices that offer high yields, operational simplicity, and are environmentally benign. nih.govresearchgate.net
Future research will likely concentrate on several key areas:
One-Pot, Multi-Component Reactions (MCRs): These reactions are highly valued for their efficiency, as they allow the construction of complex molecules from simple starting materials in a single step, which saves time, resources, and reduces waste. tandfonline.com The development of novel MCRs for pyrazole (B372694) synthesis is a significant area of interest. tandfonline.com
Green Catalysis: The use of environmentally friendly catalysts, such as nano-ZnO or recyclable catalysts like Amberlyst-70, is a promising avenue. mdpi.com These catalysts are often cost-effective, non-toxic, and can be easily separated from the reaction mixture for reuse. mdpi.comjetir.org
Alternative Energy Sources: The application of renewable energy sources like ultrasonic irradiation or visible light to drive synthetic reactions is gaining traction. researchgate.net These methods can lead to milder reaction conditions and reduced energy consumption. researchgate.net
Solvent-Free Reactions: Conducting reactions without the use of harmful organic solvents is a major goal of green chemistry. tandfonline.com The use of organic ionic salts like tetrabutylammonium (B224687) bromide (TBAB) as a reaction medium is one such approach. tandfonline.com
| Methodology | Key Advantages | Catalyst/Conditions Examples | Relevant Research Focus |
|---|---|---|---|
| Multi-Component Reactions (MCRs) | High efficiency, atom economy, simplicity. tandfonline.com | Isocyanide-based reactions. tandfonline.com | Discovery of novel MCRs for diverse pyrazole structures. |
| Green Catalysis | Environmentally benign, recyclable, cost-effective. nih.govmdpi.com | Amberlyst-70, Nano-ZnO. mdpi.com | Development of new, highly efficient green catalysts. |
| Alternative Energy Sources | Reduced energy consumption, milder conditions. researchgate.net | Ultrasonic irradiation, visible light. researchgate.net | Exploring novel energy inputs for pyrazole synthesis. |
| Solvent-Free Conditions | Eliminates harmful organic solvents, reduces waste. tandfonline.com | Tetrabutylammonium bromide (TBAB). tandfonline.com | Expanding the scope of solvent-free reactions for pyrazoles. |
Discovery of Novel Biological Targets for Pyrazole Derivatives
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities. nih.govfrontiersin.org These include anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.gov Future research on this compound will likely focus on identifying and validating novel biological targets to address unmet medical needs.
Potential areas of exploration include:
Kinase Inhibition: Pyrazole derivatives are known to be effective kinase inhibitors, which are crucial targets in cancer therapy. nih.govnih.gov The specific substituents of this compound could be optimized to target specific kinases like RET kinase or VEGFR-2 with high selectivity, potentially leading to more effective and less toxic cancer treatments. nih.govrsc.org
Enzyme Inhibition: Beyond kinases, pyrazoles can inhibit other enzymes, such as carbonic anhydrases, which are implicated in diseases like glaucoma and epilepsy. nih.gov The unique electronic properties conferred by the difluoromethyl and bromo groups could lead to the discovery of potent and selective inhibitors for other enzyme families.
Targeting Neglected Diseases: The structural versatility of pyrazoles makes them promising candidates for developing treatments for neglected diseases. For instance, related compounds have shown activity against Leishmania promastigotes.
Modulation of New Pathways: As our understanding of disease biology grows, new potential drug targets are constantly being identified. High-throughput screening of libraries containing derivatives of this compound against these novel targets could uncover entirely new therapeutic applications.
| Target Class | Examples | Therapeutic Area | Rationale for Pyrazole Scaffolds |
|---|---|---|---|
| Kinases | CDK2, EGFR, HER-2, RET, VEGFR-2. nih.govnih.govrsc.org | Cancer. nih.gov | Proven efficacy and ability to fine-tune selectivity. nih.gov |
| Other Enzymes | Carbonic Anhydrase, Monoamine Oxidase (MAO). nih.govnih.gov | Glaucoma, Epilepsy, Depression. nih.govnih.gov | Versatile core for designing specific enzyme inhibitors. nih.gov |
| Pathogen-Specific Targets | Bacterial or protozoan enzymes. | Infectious Diseases. | Broad-spectrum antimicrobial potential has been reported. mdpi.com |
| Novel Proteins | Emerging targets from genomics and proteomics. | Various, including rare diseases. | Structural diversity allows for screening against a wide range of targets. |
Advanced Computational Modeling for Rational Design and Prediction
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, offering a cost-effective and efficient way to design and predict the properties of new molecules. eurasianjournals.com For this compound, advanced computational modeling can accelerate the discovery of new derivatives with optimized properties.
Key computational approaches include:
Molecular Docking: This technique predicts the binding mode and affinity of a molecule to a biological target, guiding the design of more potent and selective drugs. nih.goveurasianjournals.com
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) provide detailed insights into the electronic structure and properties of molecules, helping to understand their reactivity and interaction with other molecules. eurasianjournals.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to understand the relationship between the chemical structure of pyrazole derivatives and their biological activity, enabling the design of more potent compounds. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations explore the dynamic behavior and conformational changes of molecules over time, providing a more realistic picture of their interactions with biological targets or their properties in materials. eurasianjournals.comrsc.org
The integration of these computational methods with artificial intelligence and machine learning is a particularly promising future direction, potentially enabling the rapid in silico screening and design of vast virtual libraries of pyrazole derivatives. eurasianjournals.com
Emerging Roles in Materials Science and Other Fields
While the biological applications of pyrazoles are well-documented, their unique electronic and photophysical properties also make them attractive candidates for applications in materials science. mdpi.comresearchgate.net The specific substitution pattern of this compound could be leveraged for novel materials with tailored functionalities.
Unexplored avenues include:
Optoelectronic Materials: Appropriately substituted pyrazoles can exhibit high fluorescence quantum yields and have been investigated for use in Organic Light-Emitting Diodes (OLEDs). nih.govmdpi.com The electron-withdrawing nature of the difluoromethyl group could be beneficial in designing new materials for electroluminescent applications. mdpi.com
Chemosensors: The pyrazole ring can act as a chelating ligand for metal ions. nih.gov By incorporating fluorophores, derivatives could be developed as selective and sensitive fluorescent probes for detecting specific metal ions in environmental or biological samples. nih.gov
Energetic Materials: The high nitrogen content and structural stability of the pyrazole ring make it a building block for energetic materials. acs.org While this is an emerging area, the introduction of functional groups could be used to tune the density and thermal stability of new energetic compounds. acs.org
Agrochemicals: Pyrazoles are already used in agrochemicals. Further derivatization of this compound could lead to the development of new herbicides, insecticides, or fungicides with improved efficacy and environmental profiles. nih.gov
The exploration of these diverse research trajectories will undoubtedly solidify the importance of the pyrazole scaffold and unlock the full potential of specifically functionalized derivatives like this compound.
Q & A
Q. How to design analogs with enhanced pharmacokinetics?
- Methodology :
- SAR Studies : Replace bromine with iodine for increased Van der Waals interactions. Introduce hydrophilic groups (e.g., hydroxyl at position 2) to improve solubility .
- Pro-drug Approaches : Acetylate the methyl group to enhance oral bioavailability, with hydrolysis in vivo restoring activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
